2-(4-Trityloxybutoxy)-ethanol
Overview
Description
2-(4-Trityloxybutoxy)-ethanol: is an organic compound characterized by the presence of a trityl group attached to a butoxy chain, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Trityloxybutoxy)-ethanol typically involves the reaction of trityl chloride with 4-hydroxybutanol in the presence of a base such as pyridine. The reaction proceeds via the formation of an ether linkage between the trityl group and the butanol chain. The general reaction scheme is as follows:
Step 1: Dissolve trityl chloride in anhydrous dichloromethane.
Step 2: Add 4-hydroxybutanol to the solution.
Step 3: Introduce pyridine as a base to facilitate the reaction.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Trityloxybutoxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trityl group can be reduced under specific conditions to yield a simpler hydrocarbon structure.
Substitution: The hydroxyl group in the ethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can facilitate the reduction of the trityl group.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-Trityloxybutoxy)acetaldehyde or 2-(4-Trityloxybutoxy)acetic acid.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of various substituted ethers or esters.
Scientific Research Applications
2-(4-Trityloxybutoxy)-ethanol has several scientific research applications, including:
Organic Synthesis: Used as a protecting group for alcohols in multi-step organic synthesis.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Trityloxybutoxy)-ethanol involves its ability to interact with various molecular targets. The trityl group can stabilize reactive intermediates, while the ethanol moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
- 2-(4-Trityloxybutoxy)acetaldehyde
- 2-(4-Trityloxybutoxy)acetic acid
- 2-(4-Trityloxybutoxy)butanol
Comparison: 2-(4-Trityloxybutoxy)-ethanol is unique due to its specific combination of a trityl group and an ethanol moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. The presence of the trityl group also provides steric hindrance, which can influence the compound’s behavior in various chemical reactions.
Properties
IUPAC Name |
2-(4-trityloxybutoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c26-18-21-27-19-10-11-20-28-25(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,26H,10-11,18-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSHOVVMXQFPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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